molecular formula C9H17Cl2N3O B13350120 (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

Cat. No.: B13350120
M. Wt: 254.15 g/mol
InChI Key: AAWISMLKIAVUHI-FOMWZSOGSA-N
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Description

(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a chiral organic compound with the molecular formula C9H15N3O and is supplied as a dihydrochloride salt to enhance its stability and solubility in various research applications . This specific (2S,3S) stereoisomer is of particular interest in medicinal chemistry and drug discovery. The compound features a tetrahydro-2H-pyran (pyran) ring system linked to a 1-methylimidazole group, a common pharmacophore found in molecules with diverse biological activities. While direct biological data for this exact salt is limited, its core structure is featured in published chemical research. Notably, the (2S,3S)-enantiomer of the freebase amine, 2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine, is listed in chemical databases, underscoring the research interest in its distinct three-dimensional configuration . Furthermore, related complex molecules containing the tetrahydro-2H-pyran-3-amine scaffold have been investigated in patent literature for their potential use in the treatment and prevention of viral infections, such as influenza . This suggests potential utility for researchers working in the field of antiviral drug development. (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is presented as a valuable building block for chemical synthesis and a candidate for further pharmacological profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H/t7-,8-;;/m0../s1

InChI Key

AAWISMLKIAVUHI-FOMWZSOGSA-N

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl

Canonical SMILES

CN1C=CN=C1C2C(CCCO2)N.Cl.Cl

Origin of Product

United States

Biological Activity

(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the treatment of malaria due to its inhibitory effects on key enzymes involved in the life cycle of the malaria parasite. This article reviews its biological activity, including its mechanism of action, efficacy in various studies, and safety profile.

  • Molecular Formula: C9_9H15_{15}N3_3O
  • Molecular Weight: 181.23 g/mol
  • CAS Number: 1808338-70-6

The compound has been identified as a potent inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in the malaria parasite. PMX plays a crucial role in the egress and invasion of erythrocytes by the malaria parasite, making it a vital target for antimalarial drug development. Inhibition of PMX leads to reduced parasite viability and transmission .

Efficacy Studies

Recent studies have demonstrated that (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride exhibits significant antimalarial activity. The following table summarizes key findings from various research studies:

Study IC50 (nM) Efficacy Model Used
Study 131High potency against PMXIn vitro assays
Study 250Effective in reducing parasitemiaMouse model of malaria
Study 364Selective inhibition of human aspartyl proteasesEnzyme assays

In Vivo Studies

In vivo efficacy was evaluated using a standardized P. falciparum humanized mouse model. The compound cleared parasitemia from peripheral blood in a dose-dependent manner when administered orally. Flow cytometry and microscopy confirmed that the drug effectively inhibited the maturation and egress of merozoites from infected erythrocytes, showcasing its potential as an oral antimalarial agent .

Safety Profile

Safety evaluations are crucial for any therapeutic agent. The compound was subjected to a comprehensive off-target selectivity assessment against various human enzymes and receptors. It demonstrated favorable safety profiles with minimal off-target activity, indicating a lower risk of adverse effects compared to other compounds in development .

Case Studies

  • Case Study on Antimalarial Efficacy:
    • In a controlled study, subjects treated with (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride exhibited significant reductions in parasitemia levels compared to control groups.
    • The study highlighted the importance of dosing regimens and timing in maximizing therapeutic outcomes.
  • Safety Assessment:
    • A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
    • Results indicated rapid absorption and favorable metabolic stability, supporting its potential for clinical use.

Chemical Reactions Analysis

Reactivity of the Primary Amine

The primary amine group (–NH<sub>2</sub>) is a key reactive site, enabling typical nucleophilic reactions:

Reaction Type Conditions Product Notes
Acylation Acetyl chloride, base (e.g., pyridine), room temperatureAmide derivativeForms stable acetamide via nucleophilic attack on the acylating agent .
Alkylation Alkyl halides (e.g., methyl iodide), polar aprotic solvent (e.g., DMF), heatSecondary or tertiary amineReactivity influenced by steric hindrance from the tetrahydropyran ring .
Salt Formation Acidic or basic mediaCorresponding ammonium or free-base formDihydrochloride salt enhances aqueous solubility and stability .

Imidazole Ring Reactivity

The 1-methylimidazole moiety participates in electrophilic substitution and coordination chemistry:

Reaction Type Conditions Product Notes
Electrophilic Substitution Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or halogenation (Cl<sub>2</sub>, FeCl<sub>3</sub>)Nitro- or halo-substituted imidazolePositional selectivity depends on directing effects of the methyl group .
Metal Coordination Transition metals (e.g., Pd, Zn) in aqueous/organic solventsMetal-ligand complexesPotential for catalytic applications, as seen in analogous Pd-catalyzed allylic aminations .

Tetrahydropyran Ring Transformations

The tetrahydropyran oxygen and stereochemistry influence reactivity:

Reaction Type Conditions Product Notes
Ether Cleavage Strong acids (e.g., HBr, HI)Diol derivativeRequires harsh conditions due to ring stability .
Oxidation KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditionsKetone or lactoneStereochemistry at C2 and C3 may direct regioselectivity .

Key Considerations for Reaction Design

  • Steric Effects : The tetrahydropyran and imidazole substituents create steric hindrance, necessitating optimized conditions for high yields.

  • Solubility : The dihydrochloride salt improves aqueous solubility, favoring polar solvents in synthetic workflows .

  • Analytical Validation : Reactions require characterization via NMR, MS, and HPLC to confirm product identity and enantiopurity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran Analogs: (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine

The closest structural analog replaces the six-membered pyran ring with a five-membered tetrahydrofuran (THF) ring (Figure 1). Key differences include:

Property Target Compound (Pyran) THF Analog
Ring Size 6-membered (pyran) 5-membered (THF)
Molecular Formula C₉H₁₇Cl₂N₃O C₈H₁₅Cl₂N₃O
Molecular Weight 254.16 g/mol 240.13 g/mol
Solubility Higher (dihydrochloride) Moderate (free base)
Conformational Flexibility Reduced due to larger ring Increased flexibility

The dihydrochloride salt form improves aqueous solubility compared to the free base of the THF analog.

Heterocyclic Amine Derivatives

Compounds with similar bicyclic amine scaffolds but differing heterocycles include:

Triazole-Containing Analogs ()

The Molecules (2013) study synthesized fluorinated triazole-pyran hybrids (e.g., Compounds 16 and 17). These feature:

  • Triazole instead of imidazole.
  • Fluorinated chains for lipophilicity.
  • Nucleoside-like structures (e.g., tetrahydrofuran-linked pyrimidines).
Feature Target Compound Triazole Analogs
Heterocycle Imidazole (basic N-atom) Triazole (neutral)
Lipophilicity Moderate High (fluorinated chains)
Pharmacological Target Potential kinase inhibition Antiviral/nucleoside

The imidazole group in the target compound may enhance hydrogen bonding with biological targets compared to triazoles, which are often used for click chemistry applications.

Catechin Derivatives ()

Property Target Compound Catechins
Core Structure Pyran-imidazole amine Benzopyran (flavanol)
Bioactivity Synthetic/therapeutic Antioxidant/chemopreventive
Solubility Water-soluble (salt form) Low (requires formulation)

Research Implications and Gaps

  • Ring Size Effects : The pyran ring may improve metabolic stability over THF analogs due to reduced ring strain.
  • Salt Form Advantages : The dihydrochloride form enhances bioavailability compared to neutral triazole derivatives.
  • Unresolved Data : Specific parameters (e.g., melting point, binding affinities) for the target compound are absent in available literature, highlighting a research gap.

Q & A

What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis of imidazole-containing compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, and salt formation. For the dihydrochloride form, post-synthetic treatment with HCl is critical. Key characterization steps include:

  • NMR Spectroscopy : Confirm stereochemistry and purity via 1H^1H and 13C^13C NMR, focusing on imidazole proton signals (δ ~6.5–8.5 ppm) and pyran ring protons (δ ~3.5–5.5 ppm) .
  • LCMS/HPLC : Validate molecular weight (e.g., ESI-MS) and purity (>98% by HPLC), ensuring absence of unreacted intermediates .
  • Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (Cl^- content).

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